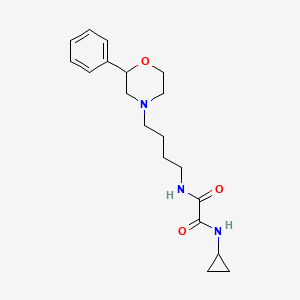

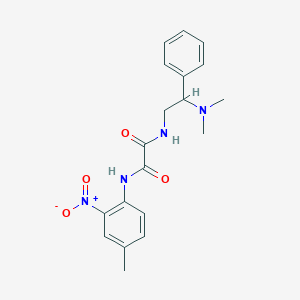

N1-cyclopropyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

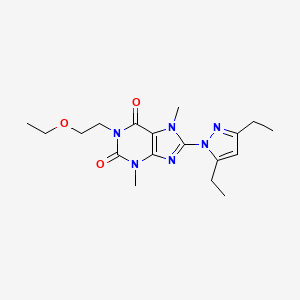

N1-cyclopropyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a useful research compound. Its molecular formula is C19H27N3O3 and its molecular weight is 345.443. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chiral Auxiliary and Efficient Protecting Group

(2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol has been employed as an efficient chiral auxiliary in the cyclopropanation of alkenylboronic esters. The stability of the cyclopropylboronic esters produced allowed for the chromatographic separation of diastereoisomers and facilitated various transformations in the side chain, leading to boron-containing functionalized bicyclopropanes. These findings suggest potential applications of cyclopropyl derivatives in asymmetric synthesis and drug discovery efforts due to their ability to introduce chiral centers and functional groups in a controlled manner (Luithle & Pietruszka, 2000).

Organogels as Drug Delivery Vehicles

A study on organogels explored aminoalcohol-based bis-(aminoalcohol)oxalamides as novel carriers for dermal and topical drug delivery. The organogels showed potential as drug depot systems for non-steroidal anti-inflammatory drugs, with the release behavior of the model drug ibuprofen effectively controlled by the organogelator concentration. This research highlights the versatility of oxalamide derivatives in developing novel drug delivery systems, potentially improving the efficacy and patient experience of topical medications (Uzan et al., 2016).

N-Cyclopropylation of Cyclic Amides and Azoles

The development of an expedient method for the N-cyclopropylation of cyclic amides, azoles, and similar nitrogen-containing compounds has been reported. Employing a nonpyrophoric cyclopropylbismuth reagent, this method allows for the direct transfer of cyclopropyl groups onto the nitrogen of heterocycles or amides. Given the prevalence of nitrogenated compounds in pharmaceuticals, this technique could significantly impact the synthesis of new drugs and medicinal chemistry research, providing a straightforward approach to modify the structure and potentially the pharmacokinetic properties of compounds (Gagnon et al., 2007).

Polymer Science and Material Engineering

Research into the crystallization behavior and thermal stability of poly(1,4-butylene adipate) modulated by an oxalamide derivative nucleating agent has revealed that such agents can significantly impact polymer properties. The oxalamide derivative induced the polymer crystal to align perpendicularly, enhancing the crystallization rate and thermal stability. This work showcases the potential of oxalamide derivatives in polymer science, particularly in modifying the physical properties of biodegradable polymers for various applications, including environmentally friendly packaging materials and biocompatible medical devices (Yang et al., 2017).

Propriétés

IUPAC Name |

N'-cyclopropyl-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3/c23-18(19(24)21-16-8-9-16)20-10-4-5-11-22-12-13-25-17(14-22)15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLLJQCHWVHZCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[7-butyl-8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2749214.png)

![ethyl 2-[({[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2749217.png)

![N-(2-cyano-2-methylethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-ethylpropanamide](/img/structure/B2749218.png)

![3-amino-6-(3,4-dimethoxybenzyl)-N-(4-methoxybenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2749221.png)

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2749224.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2749227.png)